molecular formula C5H8INO2 B13636033 6-(Iodomethyl)-1,3-oxazinan-2-one

6-(Iodomethyl)-1,3-oxazinan-2-one

Cat. No.: B13636033
M. Wt: 241.03 g/mol
InChI Key: XNBVRUAGLFOHKW-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of an iodomethyl group attached to the oxazinan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-1,3-oxazinan-2-one typically involves the introduction of an iodomethyl group into the oxazinan-2-one ring. One common method is the reaction of oxazinan-2-one with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like sodium periodate or manganese dioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxazinan-2-one derivatives.

Scientific Research Applications

6-(Iodomethyl)-1,3-oxazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-1,3-oxazinan-2-one involves the reactivity of the iodomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Iodomethane: A simpler compound with a similar iodomethyl group but without the oxazinan-2-one ring.

    6-(Bromomethyl)-1,3-oxazinan-2-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    6-(Chloromethyl)-1,3-oxazinan-2-one: Another analog with a chloromethyl group.

Uniqueness

6-(Iodomethyl)-1,3-oxazinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions.

Properties

Molecular Formula

C5H8INO2

Molecular Weight

241.03 g/mol

IUPAC Name

6-(iodomethyl)-1,3-oxazinan-2-one

InChI

InChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8)

InChI Key

XNBVRUAGLFOHKW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)OC1CI

Origin of Product

United States

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